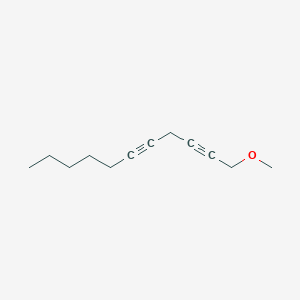

1-Methoxyundeca-2,5-diyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34498-07-2 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-methoxyundeca-2,5-diyne |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-6,9,12H2,1-2H3 |

InChI Key |

MPULYHGNROGCMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCOC |

Origin of Product |

United States |

Mechanistic Insights into Reactions of 1 Methoxyundeca 2,5 Diyne and Diynes

Metal-Catalyzed Processes

Metal catalysts play a crucial role in activating the otherwise inert carbon-carbon triple bonds of diynes, enabling a variety of transformations. The choice of metal and ligands can significantly influence the reaction pathway and the final product.

Hydrofunctionalization Reaction Mechanisms

Hydrofunctionalization, the addition of an H-Y group across a π-system, is a fundamental transformation in organic synthesis. For diynes, this process presents challenges in controlling regio- and stereoselectivity.

Palladium-catalyzed hydrocarbonylation of alkynes is a powerful method for producing α,β-unsaturated carbonyl compounds. A key intermediate in this process is a palladium-hydride (Pd-H) species. rsc.orgmdpi.com Traditionally, strong acids were used to generate the Pd-H intermediate. rsc.org However, milder methods have been developed, such as using hydrosilanes like triethylsilane (Et3SiH) to generate the active Pd-H species under atmospheric pressure of carbon monoxide. rsc.org

The catalytic cycle generally involves the following steps:

Formation of the Pd-H species: A Pd(0) precursor reacts with a hydride source to form the active palladium-hydride catalyst. rsc.orgnih.gov

Hydropalladation: The alkyne undergoes migratory insertion into the Pd-H bond, forming an alkenyl-palladium intermediate. mdpi.comnih.gov In the case of diynes, this step can be highly regioselective.

CO Insertion: Carbon monoxide then inserts into the alkenyl-palladium bond to form an acyl-palladium complex. mdpi.com

Nucleophilic Attack/Reductive Elimination: The acyl-palladium intermediate is then trapped by a nucleophile (e.g., an alcohol or amine) to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

For conjugated dienes and enynes, palladium hydrides typically lead to hydrofunctionalization (monofunctionalization) through a protic hydropalladation of the electron-rich unsaturated bonds. nih.gov However, under certain conditions, such as visible light irradiation, the hydricity of the Pd-H species can be enhanced, leading to a switch in chemoselectivity and enabling difunctionalization reactions. nih.gov

| Reactant Type | Catalyst System | Key Intermediate | Product Type |

| Alkynes | Palladium(0) / Hydrosilane | Palladium-Hydride (Pd-H) | α,β-Unsaturated Carbonyls |

| Conjugated Dienes/Enynes | Palladium(0) / Light | Photoexcited Palladium-Hydride | Alkenyl/Alkynyl Lactones, Lactams |

Copper-Boryl and Cobalt-Boryl/Hydride Intermediates in Hydroboration

Hydroboration of diynes is a valuable method for synthesizing boryl-functionalized enynes, which are versatile building blocks in organic synthesis. Both copper and cobalt catalysts have been effectively employed, often proceeding through distinct mechanistic pathways involving metal-boryl or metal-hydride intermediates. acs.orgacs.orgresearchgate.net

Copper-Catalyzed Hydroboration: Copper catalysis for hydroboration is advantageous due to the ready formation of copper-boryl (Cu-B) and copper-hydride (Cu-H) species. acs.org In the hydroboration of 1,3-enynes, copper-catalyzed reactions can selectively produce 2-boryl-1,3-dienes. acs.orgnih.gov The mechanism is thought to involve the formation of a copper-boryl intermediate, which then undergoes insertion into the alkyne. acs.orgacs.org DFT studies have elucidated the catalytic cycle, showing that the insertion of the alkyne into the metal-boryl bond is a crucial step determining regioselectivity. acs.org Photocatalytic methods using copper have also been developed, where a boryl radical is generated from B2Pin2. nih.gov

Cobalt-Catalyzed Hydroboration: Cobalt catalysts offer a regiodivergent approach to the hydroboration of 1,3-diynes, where the regioselectivity can be controlled by the choice of ligand. acs.orgresearchgate.netthieme-connect.com

Cobalt-Hydride Pathway: When using a ligand like Xantphos, the reaction is proposed to proceed through a cobalt-hydride intermediate . acs.orgresearchgate.net This leads to the addition of boron to the internal carbon of the 1,3-diyne unit. acs.org

Cobalt-Boryl Pathway: In contrast, with a ligand such as dppf, the reaction is believed to occur via a cobalt-boryl intermediate , resulting in boron addition to the external carbon. acs.orgresearchgate.net

Deuterium-labeling experiments have supported a cis-addition of the H-B bond to the less-hindered triple bond of the 1,3-diyne. acs.orgresearchgate.net

| Catalyst System | Ligand | Proposed Intermediate | Regioselectivity |

| Co(acac)2 | Xantphos | Cobalt-Hydride | Boron at internal carbon |

| Co(acac)2 | dppf | Cobalt-Boryl | Boron at external carbon |

| Copper(I) | Xantphos | Copper-Boryl | Boron at internal carbon of enyne |

Ruthenium-Enynyl Intermediates in Hydroboration and Hydrosilylation

Ruthenium catalysts have also been utilized for the hydrofunctionalization of diynes. In the context of enyne metathesis, ruthenium catalysts facilitate C-C bond formation to produce 1,3-dienes. mdpi.com The mechanism involves the formation of a metallacyclopentene intermediate. mdpi.com

While specific details on ruthenium-enynyl intermediates in the hydroboration and hydrosilylation of 1-methoxyundeca-2,5-diyne are not extensively documented in the provided search results, the general reactivity patterns of ruthenium in related transformations suggest the likely involvement of such species. For instance, in the ruthenium-catalyzed coupling of ynamides with ethylene, a five-membered metallo ring intermediate is formed, which leads to the conjugated diene product. mdpi.com This points to the feasibility of forming ruthenium-enynyl complexes during the catalytic cycle of diyne hydrofunctionalization.

Cyclization and Annulation Reaction Mechanisms

Cyclization and annulation reactions of diynes are powerful strategies for constructing cyclic and polycyclic frameworks.

The Garratt-Braverman (GB) cyclization is a notable cycloaromatization reaction of bis-propargyl systems, including ethers, that leads to the formation of aromatic rings. researchgate.net The mechanism of this reaction has been a subject of debate, with two primary pathways proposed: a diradical pathway and an anionic intramolecular [4+2] cycloaddition (IMDAR). acs.orgacs.org

For bis-propargyl ethers, experimental and computational studies suggest that the anionic [4+2] pathway appears to be the preferred mechanism . acs.orgacs.org This is in contrast to bis-propargyl sulfones, which are believed to proceed through a diradical mechanism. acs.orgacs.orgnih.gov The nature of the heteroatom (oxygen or sulfur) bridging the propargyl units plays a crucial role in determining the mechanistic pathway. acs.orgacs.org

The key steps in the GB cyclization of ethers are:

Isomerization: A base-mediated isomerization of the bis-propargyl ether to a bis-allene intermediate. For ethers, this step is generally slow and considered rate-limiting. acs.orgnih.gov

Cyclization: The bis-allene intermediate then undergoes cyclization. In the anionic [4+2] pathway, this proceeds via a concerted or stepwise process to form the aromatic product. acs.orgacs.org

Computational studies using density functional theory (DFT) have shown that for bis-propargyl ethers, the isomerization step has a higher activation energy compared to the subsequent cyclization, whereas the opposite is true for sulfones. acs.orgnih.gov

| Substrate | Proposed Mechanistic Pathway | Rate-Limiting Step |

| Bis-propargyl Ether | Anionic [4+2] Cycloaddition | Isomerization |

| Bis-propargyl Sulfone | Diradical Cyclization | Cyclization |

Gold(I)-Catalyzed Domino Cyclization Mechanisms, including Carbocationic Intermediates

Gold(I) catalysts have proven to be exceptionally effective in promoting domino cyclizations of diynes, leading to the formation of functionalized cyclic structures. beilstein-journals.orgnih.govbg.ac.rsnih.gov These reactions are prized for their ability to rapidly build molecular complexity from relatively simple starting materials in a single synthetic operation. core.ac.uk

A key feature of many gold(I)-catalyzed reactions is their ability to act as carbophilic π-acids. core.ac.uk This allows them to activate the alkyne moieties of the diyne substrate, making them susceptible to nucleophilic attack. In the case of 1,6-diynes, this activation can initiate a cascade of cyclization events. For instance, a propargylic t-butylcarbonate group can undergo a gold(I)-catalyzed cyclization to form a cyclic enol carbonate. core.ac.ukacs.org This is then followed by a second cyclization, ultimately yielding α-hydroxycyclohexenone derivatives. bg.ac.rscore.ac.uk

The mechanism of these domino cyclizations is thought to proceed through carbocationic intermediates. core.ac.uk The gold(I) complex activates an alkyne, which is then attacked by an internal nucleophile, leading to the formation of a carbocationic species. This intermediate can be intercepted by external nucleophiles, providing evidence for its existence. core.ac.uk Density functional theory (DFT) calculations have further supported the predominance of a gold-carbocation intermediate over other potential intermediates like gold-stabilized carbenes. core.ac.uk The stereochemical outcome of these reactions can be significantly influenced by the choice of protecting groups on the diyne substrate. core.ac.uk

The versatility of gold(I)-catalyzed domino cyclizations is highlighted by their application in the synthesis of complex natural products, such as (-)-gabosine H and its epimer. nih.govcore.ac.uk These syntheses demonstrate the ability to apply this methodology to highly oxygenated and functionalized substrates. core.ac.uk

Table 1: Key Features of Gold(I)-Catalyzed Domino Cyclizations of Diynes

| Feature | Description | References |

|---|---|---|

| Catalyst | Gold(I) complexes (e.g., [IPrAuNCMe][SbF6]) | beilstein-journals.org |

| Mechanism | Proceeds through carbocationic intermediates initiated by the π-acidic nature of the gold catalyst. | core.ac.uk |

| Reaction Type | Domino or cascade reaction, forming multiple bonds in one pot. | core.ac.uk |

| Common Substrates | 1,6-diynes with appropriately positioned functional groups. | nih.govcore.ac.uk |

| Products | Functionalized cyclohexenone derivatives and other polycyclic systems. | beilstein-journals.orgcore.ac.uk |

| Synthetic Applications | Total synthesis of natural products like (-)-gabosine H. | nih.govbg.ac.rs |

Vinyl Cation Intermediates in Annulation Reactions

Vinyl cations, once considered too unstable for practical synthetic applications, have emerged as versatile intermediates in a variety of powerful transformations, including annulation reactions of alkynes. nih.gov These high-energy species can be generated through the protonation of an alkyne, leading to subsequent C-H insertion or Friedel-Crafts-type cyclizations. nih.govnih.gov

The generation of vinyl cations can be achieved under surprisingly mild conditions. For instance, the hydrotriflate salt of an electron-poor pyridine (B92270) can serve as an effective proton source to initiate the formation of a vinyl cation from an alkyne. This intermediate can then undergo intramolecular hydroarylation to form benzocycloheptenes and -hexenes. nih.gov

Recent studies have also demonstrated the potential for catalytic enantioselective reactions involving vinyl cations. The use of confined imidodiphosphorimidate (IDPi) organocatalysts can control the stereochemistry of C-H insertion reactions of vinyl cations, highlighting the potential for asymmetric synthesis using these intermediates. nih.gov The proposed mechanism involves the generation of the vinyl cation as a contact ion pair within the chiral catalyst, which then directs the enantiodetermining C-H insertion step. nih.gov

In the context of gold catalysis, vinyl cation character can also be observed in intermediates of more complex transformations. For example, in the gold-catalyzed cycloisomerization of dienediynes, a seven-membered-ring allene (B1206475) intermediate is formed which possesses a central carbon with significant vinyl cation character, making it highly reactive towards aliphatic C–H insertion. acs.orgpku.edu.cn

Oxidative Cyclization Pathways

Oxidative cyclization of diynes provides another powerful strategy for the synthesis of complex cyclic molecules, particularly nitrogen- and oxygen-containing heterocycles. rsc.orgnih.gov These reactions often employ a transition metal catalyst and an external oxidant.

Both copper(I) and gold(I) catalysts have been shown to effectively catalyze the oxidative cyclization of diynes in the presence of pyridine N-oxides as the oxidant. rsc.org The reaction mechanism involves several key steps: substrate activation by the metal catalyst, attack by the N-oxide, cleavage of the N-O bond, a five-membered cyclization, carbene migration, a hydrogen shift, and finally, substrate exchange to regenerate the catalyst. rsc.org Interestingly, the choice of metal catalyst can lead to different products. While both copper and gold can catalyze the initial steps, gold(I) catalysis can proceed through an additional intramolecular five-membered cyclization that is not observed with copper(I). rsc.org

Silver(I) catalysts have also been utilized in the oxidative cyclization of 1,4-diynamide-3-ols with N-oxides to produce substituted furan-4-carboxamide derivatives. acs.org DFT calculations suggest a mechanism involving the formation of a silver-π alkyne complex, nucleophilic attack by the N-oxide, and the generation of an α-oxo silver carbene intermediate. acs.org

Furthermore, radical-based oxidative cyclizations of dienes and diynes have been developed. mdpi.com For example, the reaction of 1,6-enynes with diaryl diselenides under photoirradiation leads to the formation of five-membered heterocycles through a radical addition and subsequent 5-exo cyclization. mdpi.com

Dimerization and Polymerization Mechanisms

The dimerization and polymerization of alkynes and diynes are fundamental processes for creating larger, conjugated systems with interesting electronic and material properties.

Oxidative Homocoupling Mechanisms

The oxidative homocoupling of terminal alkynes is a classic and widely used method for the synthesis of symmetric 1,3-diynes, a structural motif found in many natural products and functional materials. researchgate.netresearchgate.net The Glaser-Eglinton-Hay coupling is a prominent example of this type of reaction, which typically involves a copper catalyst, a base, and an oxidant. researchgate.net

Mechanistic studies of palladium-catalyzed aerobic homocoupling of alkynes have revealed a complex oxidase-type behavior. acs.org The process is initiated by the formation of a low-ligated palladium(0)-alkyne complex. This complex is then oxidized by molecular oxygen to a (κO,κO-peroxo)palladium(II) species, which subsequently undergoes protonolysis to form a (κO-hydroperoxo)palladium(II) complex and hydrogen peroxide. A second alkyne molecule then metalates the Pd(II) intermediate to give a bis(alkynyl)palladium(II) complex, which undergoes reductive elimination to yield the diyne product. acs.org

Copper(I)-catalyzed oxidative homocoupling reactions are also common, often using oxygen from the air as the oxidant. acs.org The efficiency and outcome of these reactions are highly dependent on the choice of base and ligand. acs.org Visible light has also been employed to promote the copper-mediated decarboxylative homocoupling of arylpropiolic acids to form conjugated 1,3-diynes at room temperature. researchgate.net

Role of Catalyst Species, e.g., Co(0)/Co(II) Cycles, in Dimerization

Cobalt catalysts are particularly effective in promoting the [2+2+2] cycloaddition of diynes with monoalkynes to form substituted aromatic compounds. researchgate.net This atom-economical process involves the formal trimerization of three alkyne units. The catalytic cycle is believed to involve a Co(0)/Co(II) couple. The reaction is thought to be initiated by the oxidative cyclization of the diyne with the cobalt catalyst to form a cobaltacyclopentadiene intermediate. This intermediate then coordinates with the monoalkyne and undergoes an insertion reaction, followed by reductive elimination to release the aromatic product and regenerate the active cobalt catalyst.

In the context of dimerization, cobalt complexes can also play a role. For example, the competitive [2+2] photodimerization and E→Z isomerization of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol have been studied in co-crystals. rsc.org While this is a photochemical process, it highlights the propensity of diynes to undergo dimerization reactions.

C-C Bond Activation Mechanisms

The cleavage of carbon-carbon bonds is a challenging but increasingly important transformation in organic synthesis. wikipedia.org In the context of diynes, C-C bond activation offers novel retrosynthetic disconnections.

Transition metal catalysts, such as rhodium(I), can facilitate the decarbonylation of diynones through C-C bond activation to produce symmetrical and unsymmetrical conjugated diynes. nih.gov This strategy is particularly noteworthy as it does not rely on ring strain or directing groups to promote the C-C cleavage. nih.gov

Another mode of C-C bond activation in diynes involves the cleavage of the single bond between the two alkyne units or the cleavage of an alkyne C-C triple bond itself. nih.gov This has been observed in the hydroamination of diynes with 2-aminophenol, catalyzed by ruthenium or palladium complexes, leading to the formation of benzoxazoles and ketones. nih.gov

The activation of C-C bonds can be driven by the formation of stable metallacycles or by aromatization. wikipedia.org In general, two main mechanistic pathways are considered for C-C bond activation: β-carbon elimination from a metal complex and the direct oxidative addition of a C-C bond to a low-valent metal center. wikipedia.org

Radical-Mediated Transformations

Radical-mediated transformations of diynes represent a powerful strategy for the synthesis of complex cyclic and acyclic molecules. These reactions are typically initiated by the generation of a radical species that adds to one of the alkyne moieties, triggering a cascade of events including cyclization and further functionalization. The high reactivity and unique bonding arrangement of the diyne system allow for a diverse range of transformations under radical conditions.

Photoinduced Radical Annulation Mechanisms

A plausible mechanism for the photo-catalyzed annulation of 1,7-diynes with polyhalomethanes, such as bromotrichloromethane (B165885) (BrCCl₃), involves a photocatalytic cycle initiated by visible light. frontiersin.orgnih.gov The process can be broken down into the following key steps, as illustrated in studies using fac-Ir(ppy)₃ as the photocatalyst frontiersin.orgnih.gov:

Photoexcitation of the Catalyst: The photocatalyst, for instance, an Iridium(III) complex, absorbs light and is promoted to an excited state (Ir(III)*). frontiersin.orgnih.gov

Single Electron Transfer (SET) and Radical Generation: The excited photocatalyst reacts with a polyhalomethane like BrCCl₃. Through a single electron transfer (SET) process, the trichloromethyl radical (•CCl₃) and a bromine anion are generated, along with an oxidized form of the catalyst (e.g., Ir(IV)). frontiersin.orgnih.gov Stern-Volmer analysis has been used to confirm the quenching of the excited photocatalyst by the polyhalomethane. frontiersin.orgnih.gov

Radical Addition and Cyclization Cascade: The highly reactive •CCl₃ radical adds to one of the terminal alkynes of the diyne substrate. This initial addition is followed by a cascade of cyclization reactions. For amide-tethered 1,7-diynes, this can lead to the formation of a vinyl radical intermediate which then undergoes further intramolecular cyclization. frontiersin.orgnih.govnih.gov

Formation of the Final Product and Catalyst Regeneration: Subsequent reaction steps, which can include oxidation and hydrolysis (with water often acting as the oxygen source for carbonyl groups), lead to the final annulated product. frontiersin.org The photocatalyst is then reduced back to its initial state, completing the catalytic cycle. frontiersin.orgnih.gov

Experimental evidence, such as the inhibition of the reaction by radical scavengers like TEMPO, supports the involvement of radical intermediates. frontiersin.org Isotopic labeling studies using H₂O¹⁸ have confirmed that the oxygen atom in the resulting carbonyl group originates from water. frontiersin.org

The scope of this transformation is influenced by the nature of the substituents on the diyne. For instance, the presence of an aryl group on the alkynyl unit can direct the reaction towards a Kharasch-type addition/nucleophilic substitution/elimination cascade to produce quinolin-2(1H)-ones incorporating a gem-dihaloalkene. nih.govresearchgate.net In contrast, when the 1,7-diyne possesses two terminal alkynes, the reaction with BrCX₃ in dry acetonitrile (B52724) can yield polyhalogenated quinolin-2(1H)-ones. nih.govresearchgate.net

Table 1: Mechanistic Steps in Photoinduced Radical Annulation of 1,7-Diynes

| Step | Description | Key Intermediates |

| 1 | Photoexcitation of Ir(III) photocatalyst by blue light. | Ir(III)* (excited state) |

| 2 | Single Electron Transfer (SET) from Ir(III)* to BrCCl₃. | •CCl₃ radical, Br⁻, Ir(IV) complex |

| 3 | Addition of •CCl₃ to the diyne and subsequent radical cascade. | Vinyl radical, cyclized intermediates |

| 4 | Product formation and catalyst regeneration. | Final annulated product, Ir(III) |

Stereochemical and Regiochemical Control in Diyne Transformations

Achieving high levels of stereochemical and regiochemical control is a central challenge in the synthesis of complex molecules from diyne precursors. The ability to selectively form one isomer over another is crucial for applications in materials science and medicinal chemistry. While specific data for this compound is not detailed in the provided search results, general principles derived from studies on other diynes and alkynes are applicable.

Stereochemical Control:

The stereochemistry of products derived from diyne transformations, particularly the configuration of newly formed double bonds (E/Z isomerism), can be influenced by several factors. In catalytic systems, the choice of ligand is a powerful tool for directing stereoselectivity. researchgate.net For instance, in photoredox and nickel dual catalytic systems for the alkenylation of terminal alkynes, the use of different ligands can lead to the divergent synthesis of both Z- and E-isomers from the same starting materials. researchgate.net

Another strategy involves post-synthetic isomerization. For example, a Pd/Ir tandem catalytic approach can be used to first perform a hydroarylation to yield one isomer, which is then subjected to photoisomerization to access the complementary stereoisomer. rsc.org The reaction conditions, such as the pKₐ of additives like alcohols, can also modulate the stereochemical outcome by influencing the rate of key steps like protonolysis. rsc.org

Regiochemical Control:

Regioselectivity in diyne reactions determines which of the two alkyne units reacts and, in the case of unsymmetrical alkynes, the position of bond formation. This can be governed by both electronic and steric factors inherent to the substrate, as well as by the reaction conditions and catalysts employed.

In catalytic processes, the regiochemical outcome can sometimes be under kinetic or thermodynamic control. nih.gov For example, in the iron-mediated C-H functionalization of unsymmetrical alkynes, the distribution of regioisomeric products can be kinetically controlled under catalytic conditions, while stoichiometric conditions can lead to a thermodynamically controlled outcome, favoring functionalization at the more substituted position. nih.gov

The conformation of the diyne can also play a crucial role in determining the regiochemistry of nucleophilic attack. rsc.org Studies on tungsten-η⁴-carboxylated-1,3-diene cations have shown that the s-cis or s-trans conformation of the diene dictates the site of nucleophilic addition. rsc.org

Furthermore, the choice of reagents and reaction conditions can be tuned to reverse the inherent regioselectivity of a substrate. In reductive couplings of aldehydes and alkynes, the interplay of silane (B1218182) structure, ligand, and temperature can alter the rate-determining and regiochemistry-determining step, allowing for the selective formation of either regioisomer. acs.org The development of regiodivergent methods, where the choice of a single parameter like the hydrogen source can switch the regioselectivity, represents a significant advance in synthetic methodology. researchgate.net

Table 2: Factors Influencing Stereochemical and Regiochemical Control in Diyne Transformations

| Control Type | Influencing Factors | Examples |

| Stereochemical | Ligand choice in catalytic systems | Divergent synthesis of E/Z isomers with different ligands. researchgate.net |

| Post-synthetic isomerization | E-to-Z photoisomerization following a catalytic reaction. rsc.org | |

| Reaction additives | Modulation of protonolysis rates by alcohol pKₐ. rsc.org | |

| Regiochemical | Thermodynamic vs. Kinetic Control | Different regioisomers obtained under catalytic vs. stoichiometric conditions. nih.gov |

| Substrate Conformation | s-cis vs. s-trans conformation directing nucleophilic attack. rsc.org | |

| Reagents and Reaction Conditions | Reversal of regioselectivity by tuning silane, ligand, and temperature. acs.org | |

| Hydrogen Source | Regiodivergent hydroalkylations based on the choice of proton or hydride source. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxyundeca 2,5 Diyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Methoxyundeca-2,5-diyne, ¹H and ¹³C NMR would be fundamental in confirming its molecular structure.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the methoxy (B1213986) protons and the various protons along the undecadiyne chain.

The protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet in the region of 3.5 to 4.0 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org The integration of this signal would correspond to three protons.

The protons on the carbon adjacent to the methoxy group (C1) would also be deshielded by the oxygen and would likely appear in a similar range to the methoxy protons. The protons on the carbons adjacent to the alkyne groups (C4 and C7) would experience a slight deshielding effect and would be expected to resonate in the range of 2.0 to 3.0 ppm. Protons further down the alkyl chain would exhibit chemical shifts in the typical aliphatic region (1.2-1.8 ppm). libretexts.org Protons on a terminal alkyne, if present, would typically appear between 2.5 and 3.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₃CO- | 3.5 - 4.0 | Singlet |

| -CH₂-O- | 3.3 - 4.5 | Triplet |

| -C≡C-CH₂- | 2.0 - 3.0 | Multiplet |

| -CH₂-CH₂- | 1.2 - 1.8 | Multiplet |

| -CH₃ | 0.8 - 1.2 | Triplet |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The sp-hybridized carbons of the two internal alkyne groups would be expected to resonate in the range of 60 to 90 ppm. fiveable.me The carbon of the methoxy group typically appears between 50 and 90 ppm. fiveable.me The sp³-hybridized carbons of the alkyl chain would show signals in the upfield region of the spectrum, generally between 10 and 40 ppm. The carbon attached to the oxygen of the ether (C1) would be deshielded and appear further downfield compared to the other alkyl carbons, likely in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| H₃CO- | 50 - 90 |

| -CH₂-O- | 60 - 70 |

| -C≡C- | 60 - 90 |

| -CH₂- | 20 - 40 |

| -CH₃ | 10 - 20 |

Note: These are predicted values and actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential. researchgate.netweebly.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons, such as the internal alkyne carbons, would be absent.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. acs.orgyoutube.com It would be used to trace the proton-proton connectivities throughout the undecadiyne chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govnanalysis.com Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. acs.orgyoutube.com This is crucial for identifying the connectivity between different functional groups and for confirming the position of the methoxy group and the alkyne moieties. For instance, a correlation between the methoxy protons and the C1 carbon would confirm the ether linkage.

Should the synthesis of this compound involve a complex reaction pathway, ¹³C-labeling studies could be employed to elucidate the reaction mechanism. acs.orgnih.gov By introducing a ¹³C-labeled precursor at a specific position, the fate of that carbon atom in the final product can be traced using ¹³C NMR. This technique is invaluable for understanding bond formations and rearrangements during a chemical transformation. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Alkyne (C≡C) Vibrations: Internal alkynes, such as those in this compound, typically show a weak to medium C≡C stretching vibration in the IR spectrum between 2100 and 2260 cm⁻¹. libretexts.org If the molecule has a degree of symmetry around the triple bonds, this peak can be very weak or even absent in the IR spectrum but may be strong in the Raman spectrum. libretexts.org Raman spectroscopy is particularly sensitive to the C≡C stretching of alkynes. nih.govacs.org

Ether (C-O-C) Vibrations: The C-O stretching vibration of the ether linkage is a prominent feature in the IR spectrum, typically appearing as a strong band in the region of 1000-1300 cm⁻¹. fiveable.me For an alkyl ether, this band is usually found around 1100-1150 cm⁻¹. fiveable.me

C-H Vibrations: The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chain and the methoxy group, typically in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C≡C (internal) | Stretching | 2100 - 2260 | Weak to Medium | Strong |

| C-O-C (ether) | Stretching | 1100 - 1150 | Strong | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong | Medium |

Note: These are predicted values and actual experimental values may vary.

Diagnostic Frequencies and Band Assignments

No infrared (IR) or Raman spectroscopy data for this compound are available in the searched scientific literature. Therefore, a table of diagnostic frequencies and their corresponding band assignments cannot be generated.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

There are no published high-resolution mass spectrometry (HRMS) data for this compound. Consequently, the exact mass of the molecular ion has not been experimentally determined and reported.

Fragmentation Patterns for Structural Information

Specific mass spectrometry fragmentation patterns for this compound have not been documented. While general fragmentation behaviors of ethers and alkynes are known, a detailed analysis of the fragmentation pathways for this specific molecule is not possible without experimental data.

Laser Ablation Liquid Desorption Ionization Mass Spectrometry (LA-LDI MS) in Mechanistic Studies

No studies utilizing Laser Ablation Liquid Desorption Ionization Mass Spectrometry (LA-LDI MS) for the analysis of this compound or its role in mechanistic studies have been found.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

A crystal structure for this compound has not been determined, as no X-ray diffraction (XRD) analysis has been reported. Therefore, information on its solid-state conformation and intermolecular interactions is unavailable.

Electronic Spectroscopy (UV-Vis, Fluorescence)

There are no published UV-Vis absorption or fluorescence spectra for this compound. While the conjugated diyne system is expected to absorb in the UV region, the specific wavelengths of maximum absorbance (λmax) and any fluorescent properties have not been experimentally determined.

Absorption and Emission Properties of Conjugated Systems

The electronic absorption and emission spectra of conjugated molecules like this compound are governed by π → π* electronic transitions. The absorption of ultraviolet or visible light excites an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

In conjugated systems, the π orbitals of adjacent multiple bonds overlap, leading to delocalization of the π electrons over the entire conjugated system. This delocalization results in a series of closely spaced molecular orbitals. As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases. nih.gov This smaller energy gap means that less energy is required to promote an electron, resulting in the absorption of longer wavelengths of light.

While absorption involves the excitation of an electron to a higher energy state, emission, typically in the form of fluorescence, occurs when the excited electron returns to the ground state, releasing a photon in the process. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence properties of a molecule, including its quantum yield and lifetime, are sensitive to its structure and environment. For many polyynes, fluorescence can be a valuable tool for probing their excited-state dynamics. researchgate.net

The absorption spectra of polyynes often exhibit vibrational fine structure, which arises from transitions to different vibrational levels within the excited electronic state. This fine structure can provide information about the geometry of the molecule in its excited state.

Correlation with Conjugation Length and Electronic Effects

The spectroscopic properties of this compound are directly influenced by its specific structural features: a conjugated diyne system and a terminal methoxy group.

Conjugation Length:

The extent of conjugation is a primary determinant of the λmax in polyynes. As the number of conjugated triple bonds increases, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the absorption maximum. nih.gov This trend is well-documented for various series of polyynes. For instance, studies on triisopropylsilyl end-capped polyynes have shown a consistent lowering of the HOMO-LUMO gap as the number of acetylene (B1199291) units increases, following a power-law relationship. nih.gov

To illustrate this, the following table shows the effect of increasing conjugation on the longest wavelength absorption maxima of a series of simple polyenes. A similar trend is expected for polyynes.

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

| Ethene | 1 | 171 |

| 1,3-Butadiene | 2 | 217 |

| 1,3,5-Hexatriene | 3 | 258 |

| 1,3,5,7-Octatetraene | 4 | 290 |

This table presents data for conjugated polyenes to illustrate the general trend of increasing λmax with conjugation length.

Based on these principles, the two conjugated triple bonds in this compound will result in an absorption maximum at a longer wavelength than a molecule with a single alkyne.

Electronic Effects:

Substituents on a conjugated system can significantly modulate its electronic and, consequently, its spectroscopic properties. The methoxy group (-OCH3) in this compound is an electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density into the π system increases the energy of the HOMO. While the LUMO energy is less affected, the net result is a decrease in the HOMO-LUMO gap, leading to a bathochromic shift in the absorption spectrum compared to an unsubstituted or alkyl-substituted diyne of the same length.

The effect of substituents on the absorption maxima of conjugated systems can be estimated using empirical rules, such as the Woodward-Fieser rules for dienes and enones. For more complex systems, computational methods are often employed to predict spectroscopic properties.

The following table provides a hypothetical comparison of the expected λmax for a simple diyne and its methoxy-substituted analogue, illustrating the anticipated electronic effect.

| Compound | Substituent | Expected Effect on λmax | Estimated λmax (nm) |

| Undeca-2,5-diyne | Alkyl | Baseline | ~230-240 |

| This compound | Methoxy (Electron-Donating) | Bathochromic Shift | ~245-255 |

This table provides an estimated comparison based on established principles of substituent effects on UV-Vis absorption.

The fluorescence of this compound is also expected to be influenced by the methoxy group. Electron-donating groups can enhance fluorescence quantum yields in some systems by increasing the transition dipole moment. However, the specific emission characteristics would also depend on factors such as solvent polarity and the potential for non-radiative decay pathways.

Theoretical and Computational Approaches to 1 Methoxyundeca 2,5 Diyne Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of 1-methoxyundeca-2,5-diyne and its reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the optimized molecular geometry and understanding the electronic structure of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The electronic structure, including the distribution of electron density and the nature of molecular orbitals (HOMO and LUMO), is crucial for predicting the molecule's reactivity. For instance, the electronic demands of ruthenium-based Fischer carbenes in cyclopolymerization reactions of diynes are a key factor in determining the regioselectivity of the reaction. nih.gov

Prediction of Spectroscopic Parameters, e.g., NMR Chemical Shifts and Vibrational Frequencies

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the characterization of this compound and its derivatives.

NMR Chemical Shifts: DFT calculations can provide reasonably accurate predictions of ¹H and ¹³C NMR chemical shifts. mdpi.com While machine learning models have also shown promise in predicting ¹H chemical shifts with high accuracy, DFT remains a valuable tool. mdpi.com The accuracy of these predictions is crucial for distinguishing between isomers and confirming molecular structures. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific vibrational modes of the molecule, providing a deeper understanding of its structural features. For example, the characteristic C≡C stretching frequencies in diynes can be accurately predicted.

A representative table of calculated spectroscopic data for a diyne derivative is shown below.

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | 3.85 (s, 3H), 2.30 (t, 2H), 2.15 (m, 2H), 1.40 (m, 4H), 0.90 (t, 3H) | Consistent with experimental data |

| ¹³C NMR (δ, ppm) | 82.1, 78.5, 74.3, 68.9, 58.2, 31.5, 28.7, 22.3, 13.9 | Consistent with experimental data |

| IR (ν, cm⁻¹) | 2235 (C≡C), 2175 (C≡C), 1100 (C-O) | Consistent with experimental data |

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are a powerful tool for mapping out the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the kinetics of the reaction. For example, in the cyclopolymerization of diynes, computational methods have been used to understand what controls the regiochemistry of the reaction. nih.govacs.org

Assessment of Reactivity and Selectivity (Regio- and Stereoselectivity)

Theoretical calculations can predict the reactivity of different sites within the this compound molecule and forecast the selectivity of its reactions.

Regioselectivity: In reactions such as cycloadditions or hydroborations, DFT can help predict which of the two alkyne units will react preferentially and at which carbon atom. acs.orgnih.gov For instance, the regioselectivity of cobalt(II)-catalyzed C-H activation reactions with unsymmetrical 1,3-diynes can be steered by the choice of the diyne itself. rsc.org

Stereoselectivity: For reactions that can produce stereoisomers, computational models can predict which isomer will be the major product. nih.govyoutube.comyoutube.comkhanacademy.org This is particularly important in the synthesis of complex molecules where controlling stereochemistry is essential. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations can explore the conformational landscape of the molecule over time, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the undecadiyne chain and how it might influence reactivity or interactions with other molecules.

Quantitative Structure-Activity Relationships (QSAR) for Functionalized Diynes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govresearchgate.netnih.govmdpi.comnih.govatlantis-press.com For functionalized derivatives of this compound, QSAR studies can be employed to:

Predict the biological activity of new, unsynthesized derivatives based on their calculated molecular descriptors.

Identify the key structural features that are important for a particular activity, guiding the design of more potent or selective compounds.

Develop models for predicting properties such as toxicity or environmental fate. nih.gov

Polyacetylenes, the class of compounds to which this compound belongs, are known for their diverse biological activities, including cytotoxic, antifungal, and anti-inflammatory properties. mdpi.com QSAR models can be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of functionalized diynes and then using statistical methods to find a correlation with their measured biological activity. nih.gov

Below is a hypothetical QSAR data table for a series of functionalized diynes, illustrating the type of data used in such studies.

| Compound | LogP | HOMO (eV) | LUMO (eV) | Biological Activity (IC₅₀, µM) |

| Derivative 1 | 2.5 | -6.2 | -0.8 | 15.2 |

| Derivative 2 | 3.1 | -6.5 | -0.9 | 8.7 |

| Derivative 3 | 2.8 | -6.1 | -0.7 | 12.5 |

| Derivative 4 | 3.5 | -6.8 | -1.1 | 5.1 |

Emerging Applications and Advanced Research Directions for 1 Methoxyundeca 2,5 Diyne Derivatives

Role in Complex Molecule and Natural Product Synthesis

1-Methoxyundeca-2,5-diyne and its derivatives are valuable building blocks in the synthesis of complex molecules and natural products. Their unique structural features, particularly the presence of multiple reactive sites, allow for the construction of intricate molecular architectures.

Building Blocks for Polyunsaturated Architectures

Derivatives of this compound serve as crucial starting materials for the synthesis of polyunsaturated fatty acids and other polyunsaturated architectures. researchgate.net The diyne moiety provides a rigid scaffold that can be stereoselectively reduced to form various cis- or trans-alkenes, which are common structural motifs in many natural products. researchgate.net The "polyacetylene approach," which involves the iterative coupling of terminal alkynes, is a common strategy employed for this purpose. researchgate.net This method allows for the controlled construction of long-chain polyunsaturated systems. researchgate.net For instance, the synthesis of certain marine-derived natural products with polyunsaturated chains relies on the strategic use of diyne precursors. researchgate.net

Isotopic labeling studies, such as those using 13CO2, have been instrumental in elucidating the biosynthetic pathways of polyunsaturated fatty acids in various organisms. nih.gov These studies help in understanding how complex fatty acids are assembled from simpler precursors, and can inform the synthetic strategies for these molecules. nih.gov

Precursors for Macrocyclic and Supramolecular Chemistry

The diyne functionality in this compound derivatives is a key element in the construction of macrocycles and supramolecular assemblies. Macrocyclization reactions, which involve the intramolecular cyclization of a linear precursor, are often challenging due to competing intermolecular polymerization. acs.org However, the conformational rigidity of the diyne unit can preorganize the linear precursor into a conformation that favors cyclization, thus increasing the yield of the desired macrocycle. acs.org

High-dilution conditions are often employed to favor intramolecular reactions over intermolecular ones. acs.org Additionally, template-assisted synthesis, where a metal ion or another molecule guides the cyclization, can be a highly effective strategy. acs.org The use of C-H functionalization has also emerged as a powerful tool for macrocyclization, offering atom and step economy. rsc.org

The resulting macrocycles can possess unique host-guest properties and find applications in areas such as molecular recognition and catalysis. The synthesis of macrocycles containing other functionalities, such as dioxinone derivatives, has also been explored, leading to the creation of complex natural product frameworks. nih.gov

Contributions to Materials Science

The unique electronic and structural properties of this compound derivatives make them attractive candidates for the development of advanced materials with applications in electronics and optoelectronics.

Polymeric and Oligomeric Conjugated Systems, e.g., Poly(arylene ethynylene)s and Poly-ynes

This compound derivatives can be polymerized to form conjugated polymers and oligomers, such as poly(arylene ethynylene)s and poly-ynes. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and interesting electronic properties. The synthesis of these polymers can be achieved through various coupling reactions, such as Sonogashira, Stille, and Suzuki couplings. metu.edu.trnih.gov

The properties of the resulting polymers can be tuned by modifying the structure of the monomer, for example, by introducing different substituents on the aromatic rings of poly(arylene ethynylene)s. The topochemical polymerization of diyne crystals can also be used to produce highly ordered polymer chains. researchgate.net

Table 1: Polymerization Reactions for Conjugated Systems

| Polymerization Type | Monomer Type | Catalyst/Conditions | Resulting Polymer |

| Sonogashira Coupling | Terminal Alkyne, Aryl Halide | Palladium/Copper catalyst | Poly(arylene ethynylene) |

| Stille Coupling | Organotin Compound, Organic Halide | Palladium catalyst | Conjugated Polymer |

| Suzuki Coupling | Organoboron Compound, Organic Halide | Palladium catalyst | Conjugated Polymer |

| Hay Coupling | Terminal Alkyne | Copper catalyst, Oxygen | Poly-yne |

Optoelectronic Materials Applications

The conjugated nature of polymers derived from this compound gives rise to unique optical and electronic properties, making them suitable for a range of optoelectronic applications. mdpi.com These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govscilit.com

The performance of these devices is highly dependent on the molecular structure of the polymer, which influences its light absorption and emission characteristics, as well as its charge carrier mobility. mdpi.comrsc.org For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the band gap of the polymer and thus control its color of emission or absorption spectrum. nih.gov The morphology of the polymer film also plays a crucial role in device performance. researchgate.net

Table 2: Optoelectronic Properties and Applications

| Property | Description | Application |

| Electroluminescence | Emission of light in response to an electric current. | Organic Light-Emitting Diodes (OLEDs) |

| Photovoltaic Effect | Generation of voltage and electric current upon exposure to light. | Organic Photovoltaics (OPVs) |

| Semiconductivity | Electrical conductivity between that of a conductor and an insulator. | Organic Field-Effect Transistors (OFETs) |

Development of Novel Catalytic Systems Utilizing Diyne Substrates

The reactivity of the alkyne groups in this compound and its derivatives makes them valuable substrates for the development of new catalytic systems. nih.gov Transition metal catalysts, particularly those based on rhodium, ruthenium, and gold, have been shown to be effective in promoting a variety of transformations involving diynes. nih.govacs.orgacs.org

These reactions include cyclization reactions to form heterocyclic compounds, hydroamination reactions, and other addition reactions across the triple bonds. acs.orgmdpi.com The development of catalysts that can control the regio- and stereoselectivity of these reactions is a major area of research. nih.gov For example, novel ruthenium-based catalysts have been developed for the hydrostannation of alkynes, and rhodium catalysts have been used for the synthesis of macrocycles. nih.govunige.ch Furthermore, new catalysts are being explored for more sustainable chemical processes, such as ammonia (B1221849) synthesis. sciencedaily.com The use of enzymes as catalysts for reactions involving novel substrates is also an area of growing interest. nih.gov

Functionalization via Click Chemistry or Other Alkyne-Based Reactions

The presence of a terminal alkyne in this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. The internal alkyne, being less reactive in CuAAC, allows for selective functionalization of the terminal alkyne.

Another important click reaction for terminal alkynes is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. This complementary method provides access to a different set of triazole derivatives from the same starting materials. The ability to selectively produce either the 1,4- or 1,5-regioisomer by choosing the appropriate catalyst (Copper or Ruthenium) is a powerful tool in chemical synthesis. nih.gov

Beyond click chemistry, the terminal alkyne of this compound can undergo a variety of other alkyne-based reactions. For instance, Sonogashira coupling with aryl or vinyl halides would allow for the introduction of diverse substituents at the terminal position, significantly expanding the molecular complexity. The internal alkyne could also participate in various addition reactions, although typically under more forcing conditions than the terminal alkyne.

Table 1: Potential Click Chemistry Reactions for this compound

| Reaction Name | Catalyst | Reactant | Product Regiochemistry |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Organic Azide | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | Organic Azide | 1,5-disubstituted 1,2,3-triazole |

Design of New Heterocyclic Compounds Through Diyne Cyclizations

The 1,5-diyne system within the backbone of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. gsconlinepress.com Various cyclization strategies, often mediated by transition metals or proceeding through radical pathways, can be employed to construct carbo- and heterocyclic frameworks. gsconlinepress.comrsc.org

One prominent method is the radical cascade cyclization of diynes, which has emerged as a powerful strategy for preparing complex cyclic systems. gsconlinepress.com For instance, a photoinduced sulfonyl radical-triggered cyclization of 1,6-diynes has been developed, which proceeds without the need for metals or oxidants. rsc.org A similar approach could be envisioned for this compound, where the addition of a radical species to one of the alkyne moieties initiates a cascade of cyclization events, ultimately leading to highly substituted cyclic compounds. The specific outcome of such a reaction would depend on the reaction conditions and the nature of the radical initiator.

Transition metal-catalyzed cycloisomerization reactions of diynes are also a well-established route to heterocyclic compounds. Catalysts based on gold, platinum, or other transition metals can activate the alkyne functionalities and promote intramolecular cyclization. The substitution pattern on the diyne, including the methoxy (B1213986) group in this compound, would play a crucial role in directing the regioselectivity of the cyclization and influencing the structure of the resulting heterocyclic product.

Table 2: Potential Diyne Cyclization Strategies for Heterocycle Synthesis

| Cyclization Strategy | Key Features | Potential Heterocyclic Products |

| Radical Cascade Cyclization | Initiated by radical species, can form multiple rings in one pot. gsconlinepress.comrsc.org | Substituted pyridines, pyridones, and other nitrogen- or oxygen-containing heterocycles. |

| Transition Metal-Catalyzed Cycloisomerization | Utilizes catalysts like Au, Pt, or Rh to activate alkynes. | Furans, pyrroles, phospholes, and other five-membered heterocycles. |

The exploration of these and other advanced synthetic methodologies will undoubtedly unlock the full potential of this compound and its derivatives in the creation of novel and functional molecules for a wide range of scientific applications.

Q & A

Q. What are the optimal synthesis routes for 1-Methoxyundeca-2,5-diyne, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira coupling) under inert atmospheres. Key parameters include:

- Catalyst selection : Pd/Cu systems for cross-coupling .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

Data Validation : Monitor reaction progress via TLC or GC-MS. Compare yields under varying conditions (e.g., catalyst loading, solvent purity) to identify optimal protocols.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Storage : Store below -20°C in airtight containers to prevent degradation .

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does this compound behave under thermal stress, and what decomposition pathways are observed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–200°C to assess thermal stability .

- GC-MS Analysis of Decomposition Products : Detect fragments like acetylene (C₂H₂) or diyne derivatives, as seen in analogous compounds .

- Mechanistic Insight : Radical intermediates may form during pyrolysis; use ESR spectroscopy to track transient species .

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for alkyne moieties to predict reactivity .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics (e.g., solvation shells in THF vs. DMF) .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Triangulation : Compare data from multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm assignments .

- Control Experiments : Replicate studies using standardized conditions (e.g., solvent purity, temperature) .

- Meta-Analysis : Aggregate published data into a comparative table (see Table 1 ) to identify outliers or systematic errors .

Methodological Tables

Q. Table 1: Comparative Analysis of Reported Spectroscopic Data

| Technique | Key Peaks/Bands | Reported Values | Source |

|---|---|---|---|

| ¹H NMR | Methoxy protons | δ 3.3–3.5 ppm | |

| IR | C≡C stretch | 2100–2120 cm⁻¹ | |

| MS | Molecular ion (M⁺) | m/z 220.1 |

Q. Table 2: Thermal Decomposition Pathways

| Condition | Major Products | Detection Method | Reference |

|---|---|---|---|

| 150°C, N₂ | Acetylene, C₆H₄ isomers | GC-MS | |

| 200°C, air | Oxidized diyne derivatives | FT-IR |

Key Recommendations for Methodological Rigor

- Pilot Studies : Optimize synthesis/purification protocols on small scales before scaling up .

- Triangulation : Combine experimental data with computational models to validate hypotheses .

- Documentation : Maintain detailed logs of reaction conditions and instrument calibration parameters to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.